molecular formula C11H9Cl2N3O2 B1363988 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide CAS No. 263255-98-7

3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide

Cat. No.: B1363988
CAS No.: 263255-98-7
M. Wt: 286.11 g/mol
InChI Key: IVYIDBDPOPYCGE-UHFFFAOYSA-N
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Description

“3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide” is a chemical compound with the molecular formula C11H6Cl3NO2 . It is also known by other names such as Dcimc chloride and 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride .


Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been studied for their reactivity. For instance, diisocyanates, which share a similar functional group, have been studied for their reactivity towards water and biological (macro)molecules .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 290.530 g/mol . More detailed physical and chemical properties are not available at this time.

Scientific Research Applications

Antimycobacterial Properties

A study by Wojciechowski and Płoszaj (2020) explored the structural, vibrational, and quantum chemical analysis of similar compounds to 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide, revealing their antimycobacterial activity against Mycobacterium fortuitum. Their low toxicity profile makes them promising candidates for new antimycobacterial compounds (Wojciechowski & Płoszaj, 2020).

Nonlinear Optical Properties

Murthy et al. (2013) synthesized related 4-substituted arylidene derivatives and evaluated their third-order nonlinear optical properties. They found these compounds exhibit excellent optical limiting behavior, particularly with strong electron donor substituents (Murthy et al., 2013).

Anticancer and Antimicrobial Agents

Katariya, Vennapu, and Shah (2021) synthesized novel heterocyclic compounds incorporating elements of this compound, demonstrating potential as anticancer and antimicrobial agents. Their study included molecular docking studies for potential pharmaceutical applications (Katariya, Vennapu, & Shah, 2021).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Biochemical Analysis

Biochemical Properties

3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . The interaction with these enzymes is primarily through binding to the active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing their activity and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the expression of genes related to inflammation and immune responses . By inhibiting NF-κB, this compound can reduce the production of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, it inhibits the activity of cyclooxygenase enzymes by binding to their active sites, preventing the formation of prostaglandins . Additionally, this compound can modulate gene expression by affecting transcription factors like NF-κB, thereby altering the expression of genes involved in inflammation and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it may cause adverse effects, including gastrointestinal irritation and liver toxicity . It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The metabolic process includes oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted in the urine . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential interactions of this compound with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes and accumulate in certain tissues, such as the liver and kidneys . The distribution pattern is influenced by factors such as lipophilicity and protein binding affinity, which determine the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm and nucleus . The localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . Understanding the subcellular localization helps elucidate the mechanisms by which this compound exerts its effects on cellular processes.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c1-5-8(11(17)15-14)10(16-18-5)9-6(12)3-2-4-7(9)13/h2-4H,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYIDBDPOPYCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384401
Record name 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263255-98-7
Record name 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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